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molecular formula C3H4Cl2NOP B043553 beta-Cyanoethyl phosphorodichloridite CAS No. 76101-30-9

beta-Cyanoethyl phosphorodichloridite

Cat. No. B043553
M. Wt: 171.95 g/mol
InChI Key: ZSJQVOIPLQDHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381533B2

Procedure details

To a solution of 0.54 mL(4.0 mmol) of dichloro(β-cyano)ethoxyphosphine in 40 mL of dichloromethane cooled in an ice-water bath was added 10 mL of diisopropylethylamine, followed by adding 0.64 mL (4.0 mmol) of diisopropylamine under Argon. The reaction mixture was warmed up to room temperature and stirred for 2 h. After adding 0.1 gm of DMAP into the solution, the reaction mixture is ready for the next step reaction.
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][P:2](Cl)[O:3][CH2:4][CH2:5][C:6]#[N:7].[CH:9]([N:12]([CH:15]([CH3:17])[CH3:16])CC)([CH3:11])[CH3:10].C(NC(C)C)(C)C>ClCCl.CN(C1C=CN=CC=1)C>[CH:9]([N:12]([P:2]([Cl:1])[O:3][CH2:4][CH2:5][C:6]#[N:7])[CH:15]([CH3:17])[CH3:16])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.54 mL
Type
reactant
Smiles
ClP(OCCC#N)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
0.1 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is ready for the next step reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)N(C(C)C)P(OCCC#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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